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Rebaudioside N

Sweetness potency Sucrose equivalence Steviol glycoside comparison

Analytical method development and sweetener blend optimization require authenticated minor steviol glycosides. Rebaudioside N (Reb N) is a trace steviol glycoside with five glucose units and one rhamnose unit, offering a distinct sensory profile with reduced bitterness vs. Reb A. - ≥95.0% HPLC purity, suitable for QC, ANDA submissions, and formulation R&D - Complete 1H/13C NMR characterization data included - Produced via scaled bioconversion technology; lower IP risk than Reb M - Use to achieve sugar-like temporal profiles in zero-calorie beverages without excess taste modulators

Molecular Formula C56H90O32
Molecular Weight 1275.3 g/mol
CAS No. 1220616-46-5
Cat. No. B3027041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRebaudioside N
CAS1220616-46-5
Molecular FormulaC56H90O32
Molecular Weight1275.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O
InChIInChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3/t20-,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,53+,54+,55+,56-/m0/s1
InChIKeyAKEKAGBWNXIWSS-ZFXKUSSPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rebaudioside N: Minor Steviol Glycoside Overview


Rebaudioside N (Reb N, CAS 1220616-46-5) is a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni [1]. It is a high-molecular-weight (1275.29 g/mol) diterpene glycoside with the molecular formula C56H90O32 . Structurally, Reb N is characterized as an ent-kaurane diterpene glycoside containing five β-D-glucopyranosyl units arranged in a specific hepta-pyranosyl configuration [1]. As a member of the steviol glycoside class of natural high-intensity sweeteners, Reb N is present in trace quantities in the stevia leaf and has been commercialized through bioconversion technology [2]. It has received regulatory acceptance including FEMA GRAS designation (FEMA 4995) and FDA Generally Recognized as Safe (GRAS) no-objection status [3][4].

Steviol glycoside diversity research – study of ent-kaurane diterpene glycosides with distinct glycosylation patterns
Bioconversion process investigation – enzymatic production from Reb A or Reb J using UDP-glycosyltransferase
Sweetener sensory profiling – evaluation of bitterness, aftertaste, and temporal sweetness in formulation research

Rebaudioside N Substitution Limitations


Steviol glycosides exhibit highly variable sensory properties, temporal profiles, and physicochemical characteristics that preclude simple interchangeability in formulation. While all steviol glycosides share a common steviol core structure, the number, type, and linkage pattern of attached sugar moieties fundamentally determine each compound's sweetness potency, onset speed, lingering duration, bitterness intensity, and solubility [1]. Reb A, the most abundant leaf component, delivers a sweetness intensity of 6% sucrose equivalence (SE) at 500 ppm but exhibits a pronounced bitterness score of 5 on a 5-point intensity scale and a 'spikey' sweetness quality [2]. Reb D at the same concentration provides 7% SE with a bitterness score of 2 and 'rounded, syrupy' quality [2]. Reb N occupies a distinct intermediate position with 7.5% SE and bitterness score of 2 [2]. Substituting one rebaudioside for another without quantitative reformulation will alter sweetness intensity, temporal dynamics, and off-taste profile, directly impacting consumer acceptance and product quality [3].

Glycosylation pattern mismatch – Reb N’s 5-glucose + 1-rhamnose pattern differs from Reb A (4 glucose) and Reb M (6 glucose), which may alter sweetness onset, peak intensity, and linger.
Bitterness/aftertaste profile shift – substituting Reb N for Reb A or Reb M without formulation adjustment may require additional taste modulators and costly reformulation studies.

Rebaudioside N Comparative Evidence


Sweetness Profile vs Rebaudioside A

In a direct head-to-head sensory evaluation conducted by Cargill Inc., Rebaudioside N, Rebaudioside A, and Rebaudioside D were each prepared at 500 ppm in water and evaluated at room temperature by trained sensory scientists against sucrose reference standards (6%, 7%, 8% by weight) [1]. Reb N exhibited a sweetness intensity of 7.5% sucrose equivalence (SE), Reb D exhibited 7% SE, and Reb A exhibited 6% SE [1]. This represents a 1.5 percentage-point absolute increase and a 25% relative increase in perceived sweetness for Reb N compared to Reb A at identical concentration [1].

Sensory vs Reb A
Class-level inference
Lower sweetness intensity than Reb A; more balanced profile with reduced bitterness and aftertaste (directional only).
Directional sensory difference; quantitative panel data unavailable.
Based on glycosylation pattern and vendor characterization.
Sweetness potency Sucrose equivalence Steviol glycoside comparison

Commercial-Scale Bioconversion Production

In the same 500 ppm sensory evaluation conducted by Cargill Inc., bitterness intensity was quantified on a 5-point intensity scale where 0 = none, 5 = strong [1]. Rebaudioside N received a bitterness score of 2, compared to Rebaudioside A with a bitterness score of 5, and Rebaudioside D with a bitterness score of 2 [1]. This represents a 60% reduction in perceived bitterness intensity for Reb N compared to Reb A [1]. Additionally, Reb N was characterized as having 'rounded, syrupy' sweetness quality (similar to Reb D), in contrast to Reb A which was characterized as 'spikey, worst' [1].

Commercial Production
Supporting evidence
Reb N: commercial-scale bioconversion achieved (2021). Reb M: subject to ongoing patent litigation.
Lower IP-risk supply chain context.
Industry announcements and patent filings, 2019–2024.
Bitterness intensity Off-taste profile Sensory quality

Enzymatic Synthesis from Reb A and Reb J

In the Cargill Inc. sensory evaluation comparing 500 ppm solutions of Reb A, Reb D, and Reb N, sweetness onset characteristics were qualitatively assessed [1]. Reb N exhibited 'quick' sweetness onset, identical to Reb D, whereas Reb A exhibited 'slow' sweetness onset [1]. Sweetness linger was rated as 'moderate' for Reb N, compared to 'moderate' for Reb A and 'slight' for Reb D [1]. This temporal profile places Reb N in an intermediate position between Reb A and Reb D with respect to lingering aftertaste [1].

Enzymatic Synthesis
Supporting evidence
Reb A or Reb J + UDP-glycosyltransferase → Reb N. Distinct UGTs from Reb M pathway.
Enzymatic route avoids contested patent space.
Patent-specified reaction with glycosyl donor.
Temporal profile Sweetness onset Sensory dynamics

Aqueous Solubility Baseline Data

The aqueous solubility of Rebaudioside N at 25°C is calculated to be 0.023 g/L (23 ppm), based on ACD/Labs computational prediction software V11.02 . This solubility is notably lower than that of Rebaudioside A, which exhibits water solubility of approximately 8 g/L (8,000 ppm) at 20-25°C [1]. The low aqueous solubility of Reb N is consistent with its high molecular weight (1275.29 g/mol) and extensive glycosylation pattern (five β-D-glucopyranosyl units in hepta-pyranosyl configuration), which tends to reduce water solubility relative to lower-molecular-weight steviol glycosides with fewer sugar moieties [2].

Aqueous Solubility
Data to verify
2.5 mg/mL (1.96 mM) in water with sonication.
Baseline for formulation research.
Comparable Reb M/D solubility data unavailable.
Solubility Formulation constraints Physicochemical properties

Formulation Threshold: ≥3% Reb N by Weight in Sweetener Blend Required for Functional Efficacy

According to Cargill Inc. patent disclosures (US 2016/0198750 A1 and subsequent filings), sweetener compositions containing Rebaudioside N are claimed to be effective in providing sugar-like flavor and temporal profile when Reb N is present at a minimum of 3% by weight based on the total weight of sweetener compounds in the composition [1][2]. The claimed range extends from 3% to 99% Reb N on a dry weight basis [2]. This establishes a defined functional threshold that distinguishes Reb N from mere trace-component use and provides formulation guidance for procurement decisions [1].

Formulation threshold Blend optimization Dosage requirement

Production Technology: Reb N Requires Bioconversion from Reb A for Commercial Scalability

Rebaudioside N occurs naturally in Stevia rebaudiana leaves at trace concentrations that make direct extraction and purification economically prohibitive [1]. Commercial production of Reb N is enabled through enzymatic bioconversion technology, wherein Reb A or Reb J serves as substrate and UDP-glycosyltransferase enzymes catalyze the addition of glucose units in the presence of a glycosyl donor to generate Reb N [2][3]. This bioconversion approach is distinct from the direct leaf extraction methods employed for major steviol glycosides like Reb A, and enables scalable, cost-effective production of Reb N as a non-GMO, high-purity sweetener [1][4]. SweeGen commercialized Reb N under the Bestevia brand using patented bioconversion technology from Conagen [1].

Bioconversion Enzymatic synthesis Scalable production

Rebaudioside N Application Scenarios


Beverage Formulations with Sugar-Like Taste

Based on direct sensory evidence showing Reb N delivers 7.5% SE sweetness intensity with bitterness score of 2 (versus Reb A's 5) at 500 ppm [1], Reb N is optimally suited for beverage formulations requiring high sweetness potency with substantially reduced bitter off-taste. This is particularly relevant for carbonated soft drinks, ready-to-drink teas, and flavored waters where Reb A's pronounced bitterness at higher use levels has historically limited stevia adoption. Formulators can achieve target sweetness with lower bitterness penalty compared to Reb A-dominant sweetener systems.

Analytical Reference Standard for Steviol Glycosides

Patents establish that Reb N provides functional benefits when included at ≥3% by weight of total sweetener compounds in a blend [2]. This defined threshold supports procurement decisions for customized steviol glycoside blends where Reb N is combined with Reb A, Reb D, Reb M, or other sweeteners to balance sweetness potency, temporal profile, and bitterness. The intermediate sweetness intensity (7.5% SE) and quick onset profile position Reb N as a versatile blend component that can bridge performance gaps between Reb A and premium rebaudiosides like Reb M [1].

Sweetener Blend Optimization for Sugar Reduction

Reb N's extremely low aqueous solubility (calculated 0.023 g/L at 25°C) presents challenges for clear beverage applications but is less restrictive in dairy products, sauces, dressings, baked goods, confectionery, and other semi-solid or emulsified food matrices . In these systems, the low solubility can be mitigated through matrix effects (fat content, proteins, emulsifiers) or through use of co-solvents such as ethanol or propylene glycol. Reb N's 'rounded, syrupy' sweetness quality and moderate lingering may complement dairy flavor profiles [1].

Supply Chain Diversification and IP Risk Mitigation

Reb N (CAS 1220616-46-5, molecular formula C56H90O32, MW 1275.29) with fully characterized NMR spectral assignments (¹H, ¹³C, COSY, HSQC-DEPT, HMBC, 1D-TOCSY, NOESY) and HPLC purity ≥95-98% is commercially available as a certified reference standard from suppliers including Sigma-Aldrich (MilliporeSigma), TargetMol, MedChemExpress, and GLP Bio . This supports analytical method development, quality control of stevia extracts, authenticity verification of commercial sweetener blends, and research into structure-activity relationships of steviol glycosides [3].

Application
Selection Property
Validation Focus
Beverage taste profiling research
Sensory profile with reduced bitterness and aftertaste
Taste modulation studies in aqueous systems
Analytical reference standard
Certified purity (≥95% HPLC) and structural characterization
Method validation and quality control for steviol glycoside profiling
Sweetener blend optimization research
Multi-glycoside synergy for sugar-like temporal profile
Sugar reduction formulation studies
Supply chain risk assessment
Lower patent litigation risk relative to Reb M
IP landscape and supply continuity evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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